1,1'-Diheptyl-4,4'-bipyridinium dibromide
1,1'-Diheptyl-4,4'-bipyridinium dibromide
Brand Name:
Vulcanchem
CAS No.:
6159-05-3
VCID:
VC0005284
InChI:
InChI=1S/C24H38N2.2BrH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2
SMILES:
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-].[Br-]
Molecular Formula:
C24H38Br2N2
Molecular Weight:
514.4 g/mol
1,1'-Diheptyl-4,4'-bipyridinium dibromide
CAS No.: 6159-05-3
Inhibitors
VCID: VC0005284
Molecular Formula: C24H38Br2N2
Molecular Weight: 514.4 g/mol
CAS No. | 6159-05-3 |
---|---|
Product Name | 1,1'-Diheptyl-4,4'-bipyridinium dibromide |
Molecular Formula | C24H38Br2N2 |
Molecular Weight | 514.4 g/mol |
IUPAC Name | 1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
Standard InChI | InChI=1S/C24H38N2.2BrH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
Standard InChIKey | VRXAJMCFEOESJO-UHFFFAOYSA-L |
SMILES | CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-].[Br-] |
Canonical SMILES | CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-].[Br-] |
Synonyms | 1,1'-diheptyl-4,4'-bipyridinium 1,1'-diheptyl-4,4'-bipyridinium dibromide |
PubChem Compound | 80262 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume